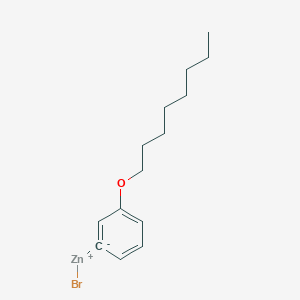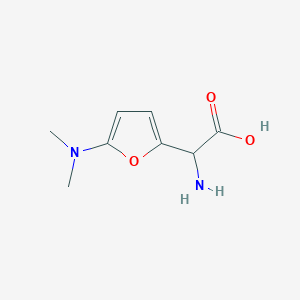![molecular formula C40H70O2S2Sn2 B14878995 (4,8-didodecoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B14878995.png)
(4,8-didodecoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,8-didodecoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane typically involves multiple steps:
- Formation of the Thieno2,3-fbenzothiol Core : This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno2,3-fbenzothiol core.
- Introduction of Dodecoxy Chains : The dodecoxy chains are introduced through etherification reactions, where dodecanol reacts with the thieno2,3-fbenzothiol core in the presence of a strong acid catalyst.
- Stannylation : The final step involves the introduction of trimethylstannyl groups through a stannylation reaction, typically using trimethyltin chloride in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (4,8-didodecoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
- Substitution : The trimethylstannyl groups can be substituted with other functional groups using reagents like halogens or organolithium compounds.
- Oxidation : Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
- Reduction : Lithium aluminum hydride, sodium borohydride.
- Substitution : Halogens (e.g., chlorine, bromine), organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(4,8-didodecoxy-2-trimethylstannylthieno2,3-f
- Chemistry : Used as a precursor for the synthesis of more complex organotin compounds and as a catalyst in organic reactions.
- Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Explored for its potential use in drug delivery systems due to its unique structural features.
- Industry : Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to impart unique properties.
Mécanisme D'action
The mechanism of action of (4,8-didodecoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane involves its interaction with molecular targets through its organotin moieties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- (4,8-didodecoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane : Similar in structure but with different alkyl chains or functional groups.
- Organotin Compounds : A broad class of compounds with similar tin-containing functional groups but different core structures.
Uniqueness: What sets (4,8-didodecoxy-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane apart is its unique combination of a thieno2,3-fbenzothiol core with dodecoxy chains and trimethylstannyl groups. This combination imparts specific chemical and physical properties that can be tailored for various applications, making it a versatile and valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C40H70O2S2Sn2 |
|---|---|
Poids moléculaire |
884.5 g/mol |
Nom IUPAC |
(4,8-didodecoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane |
InChI |
InChI=1S/C34H52O2S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-25-35-31-29-23-27-38-34(29)32(30-24-28-37-33(30)31)36-26-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h23-24H,3-22,25-26H2,1-2H3;6*1H3;; |
Clé InChI |
VJZDGZPVYAKCCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCCCCCCCCCCCC)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


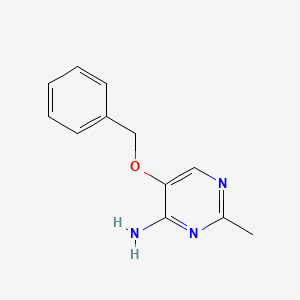
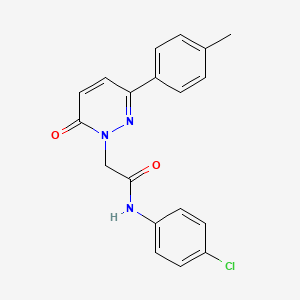

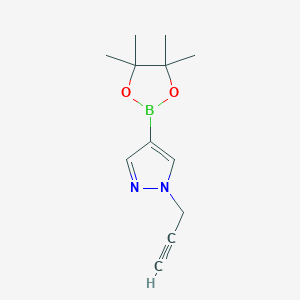
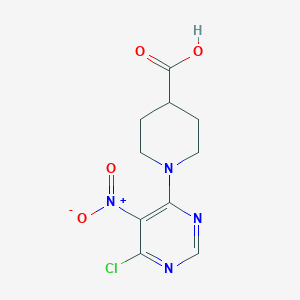
![8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14878941.png)


![Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14878967.png)

![8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One](/img/structure/B14878973.png)
![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14878981.png)
